molecular formula C18H24BrN3OS B6577892 2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1207020-20-9

2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B6577892
CAS No.: 1207020-20-9
M. Wt: 410.4 g/mol
InChI Key: RFMOLKIIPHGRTF-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a highly specialized organic compound, notable for its structural complexity and the breadth of its applications in various fields. This compound features a bromophenyl group, an imidazole ring, and a sulfanyl bridge, making it a versatile candidate for a range of chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Formation of the Imidazole Ring: : The imidazole ring is synthesized using a cyclization reaction involving an amine and an aldehyde.

  • Attachment of the Bromophenyl Group: : The bromophenyl group is introduced via a bromination reaction, using reagents like N-bromosuccinimide (NBS).

  • Sulfanyl Bridge Formation: : This involves the nucleophilic substitution reaction to attach the sulfanyl group to the imidazole ring.

  • Final Acetylation: : The final step involves the acylation of the intermediate compound with isopropyl acetamide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely utilize continuous flow synthesis techniques to improve yield and reduce production time. The process would be automated and optimized for large-scale production, with stringent control over reaction conditions such as temperature, pressure, and pH.

Types of Reactions

  • Oxidation: : The imidazole ring can undergo oxidation under harsh conditions, leading to the formation of N-oxides.

  • Reduction: : The bromophenyl group can be reduced to phenyl, using catalysts like palladium on carbon.

  • Substitution: : The sulfanyl group is a prime site for nucleophilic substitution, reacting with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.

  • Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides or acyl halides under basic conditions.

Major Products Formed

  • Oxidation: : Formation of N-oxides.

  • Reduction: : Formation of the phenyl derivative.

  • Substitution: : Formation of various alkyl or acyl derivatives.

Scientific Research Applications

2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide finds extensive applications across various domains:

  • Chemistry: : Used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.

  • Biology: : Investigated for its potential as a ligand in enzyme studies and as a probe in biochemical assays.

  • Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of specialized polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their catalytic activity. The imidazole ring and bromophenyl group are key structural elements that facilitate these interactions. The sulfanyl bridge plays a crucial role in maintaining the compound's conformation, optimizing its binding affinity.

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

  • 2-{[5-(4-methylphenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

  • 2-{[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Uniqueness: What sets 2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide apart from similar compounds is the presence of the bromine atom on the phenyl ring. This halogen significantly alters its reactivity, solubility, and binding properties, making it a more versatile and potent candidate in various applications.

This compound is a fascinating example of how subtle changes in molecular structure can have profound effects on the properties and applications of a chemical substance. Whether in the lab or industry, its potential is vast and continues to be explored.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3OS/c1-12(2)10-22-16(14-5-7-15(19)8-6-14)9-20-18(22)24-11-17(23)21-13(3)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMOLKIIPHGRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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